(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one
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Overview
Description
(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one is a heterocyclic compound that features a unique oxazinone ring structure
Scientific Research Applications
(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amine with a suitable carbonyl compound, followed by cyclization to form the oxazinone ring. The reaction conditions often require the use of a catalyst and may involve heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Mechanism of Action
The mechanism of action of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one: shares similarities with other oxazinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific ring structure and the presence of the phenyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(3S)-2,2-dimethyl-3-phenyl-3H-1,4-oxazin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-12(2)11(13-8-10(14)15-12)9-6-4-3-5-7-9/h3-8,11H,1-2H3/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISCPSRYGCFAQP-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N=CC(=O)O1)C2=CC=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N=CC(=O)O1)C2=CC=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463701 |
Source
|
Record name | (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90463701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
723262-95-1 |
Source
|
Record name | (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90463701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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